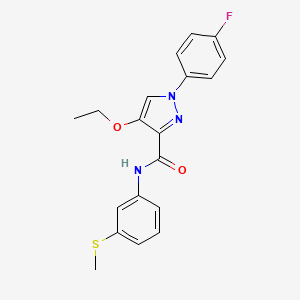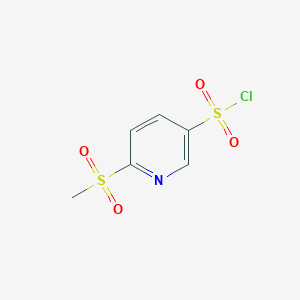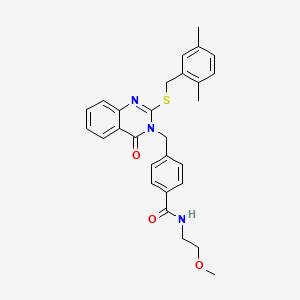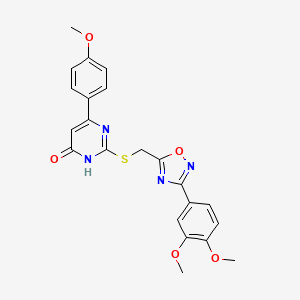
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide, also known as EFMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFMC is a pyrazole derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain. This compound's anticancer activity is believed to be mediated by its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Advantages and Limitations for Lab Experiments
One advantage of 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is its potent anti-inflammatory and analgesic activity. Another advantage is its potential as a cancer therapeutic agent. However, this compound has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the this compound scaffold. Another area of interest is the investigation of this compound's potential as a chemopreventive agent, which could be used to prevent the development of cancer in high-risk individuals. Additionally, the development of this compound analogs with improved solubility and reduced toxicity could lead to the development of more effective and safer drugs.
Synthesis Methods
The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide involves a multistep process that includes the condensation of 4-fluorobenzaldehyde with 3-methylthiophenyl hydrazine to form 4-fluoro-3-(methylthio)phenyl hydrazone. This intermediate is then subjected to a reaction with ethyl 4-chloroacetoacetate to form 4-ethoxy-1-(4-fluorophenyl)-3-(methylthio)-1H-pyrazole-5-carboxylic acid ethyl ester. Finally, the ester is converted to this compound by reacting it with ammonia in methanol.
Scientific Research Applications
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential as a cancer therapeutic agent. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells.
Properties
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-3-25-17-12-23(15-9-7-13(20)8-10-15)22-18(17)19(24)21-14-5-4-6-16(11-14)26-2/h4-12H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKZUKPRZLTOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)SC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-Methylbenzenesulfonamido)phenyl]-2-oxoethyl 5-methylfuran-2-carboxylate](/img/structure/B2910611.png)



![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2910618.png)
![Methyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2910620.png)
![N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2910623.png)

![N-[3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-ynamide](/img/structure/B2910628.png)

![8-{4-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2910630.png)
![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B2910631.png)

![9-[(2-Methylpropan-2-yl)oxycarbonyl]dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2910634.png)
